molecular formula C14H18N2O3 B2357464 N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411278-81-2

N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide

Cat. No. B2357464
CAS RN: 2411278-81-2
M. Wt: 262.309
InChI Key: JCKZNFNFHJAYLR-UHFFFAOYSA-N
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Description

N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide, commonly known as CPYC, is a synthetic compound that belongs to the class of oxirane carboxamides. CPYC has gained significant attention in the scientific community due to its potential use in the development of new drugs.

Mechanism of Action

The exact mechanism of action of CPYC is not fully understood. However, studies have shown that CPYC can inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and have been implicated in the development of various diseases.
Biochemical and Physiological Effects:
CPYC has been shown to have several biochemical and physiological effects. Studies have shown that CPYC can induce cell cycle arrest and apoptosis in cancer cells. CPYC has also been shown to inhibit the growth of tumor cells in vivo. In addition, CPYC has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPYC is its potential as a drug candidate for the treatment of various diseases. CPYC has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of CPYC is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CPYC. One potential direction is the development of new derivatives of CPYC with improved solubility and bioavailability. Another direction is the study of the mechanism of action of CPYC, which could lead to the development of new drugs that target HDACs and LSD1. Additionally, the potential use of CPYC in combination with other drugs for the treatment of cancer and neurodegenerative diseases should be explored.

Synthesis Methods

CPYC can be synthesized through a multi-step process that involves the reaction of 3-cyclopentylpyridine with epichlorohydrin, followed by the reaction of the resulting product with sodium hydroxide and N-(tert-butoxycarbonyl)glycine. The final step involves the removal of the tert-butoxycarbonyl group through acid hydrolysis, yielding CPYC.

Scientific Research Applications

CPYC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that CPYC has anti-tumor activity and can inhibit the growth of cancer cells. CPYC has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(6-cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(12-9-18-12)16-8-10-5-6-13(15-7-10)19-11-3-1-2-4-11/h5-7,11-12H,1-4,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZNFNFHJAYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)CNC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide

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